molecular formula C16H27NO4 B12952064 2-(1-(tert-Butoxycarbonyl)-1-azaspiro[4.5]decan-8-yl)acetic acid

2-(1-(tert-Butoxycarbonyl)-1-azaspiro[4.5]decan-8-yl)acetic acid

Cat. No.: B12952064
M. Wt: 297.39 g/mol
InChI Key: YOUXAODSVNATJX-UHFFFAOYSA-N
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Description

2-(1-(tert-Butoxycarbonyl)-1-azaspiro[4.5]decan-8-yl)acetic acid is a complex organic compound with a spirocyclic structure. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. The spirocyclic structure imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(tert-Butoxycarbonyl)-1-azaspiro[4.5]decan-8-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the spirocyclic core followed by the introduction of the Boc protecting group. The reaction conditions often include the use of strong bases and nucleophiles to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1-(tert-Butoxycarbonyl)-1-azaspiro[4.5]decan-8-yl)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can lead to the formation of amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthetic applications .

Scientific Research Applications

2-(1-(tert-Butoxycarbonyl)-1-azaspiro[4.5]decan-8-yl)acetic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-1-azaspiro[4.5]decan-8-yl)acetic acid is primarily related to its ability to interact with biological targets through its functional groups. The Boc-protected amine can be deprotected under specific conditions to reveal a free amine, which can then interact with enzymes or receptors. The spirocyclic structure provides rigidity and specificity to the compound, enhancing its binding affinity and selectivity for molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(1-(tert-Butoxycarbonyl)-1-azaspiro[4.5]decan-8-yl)acetic acid stands out due to its unique spirocyclic structure and the presence of the Boc protecting group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable intermediate in synthetic chemistry. Additionally, its versatility in undergoing various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .

Properties

Molecular Formula

C16H27NO4

Molecular Weight

297.39 g/mol

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.5]decan-8-yl]acetic acid

InChI

InChI=1S/C16H27NO4/c1-15(2,3)21-14(20)17-10-4-7-16(17)8-5-12(6-9-16)11-13(18)19/h12H,4-11H2,1-3H3,(H,18,19)

InChI Key

YOUXAODSVNATJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCC(CC2)CC(=O)O

Origin of Product

United States

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